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(3-Methyl-piperazin-1-YL)-phenyl-methanone

Cat. No.: B1278107
CAS No.: 75349-23-4
M. Wt: 204.27 g/mol
InChI Key: BCXBBYDLRSJZTE-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Chemical Research

Piperazine derivatives are a critically important class of heterocyclic compounds within the pharmaceutical industry and chemical research. nbinno.com The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions (1 and 4), serves as a versatile and valuable scaffold in drug design. nih.govresearchgate.net Its unique structural features are responsible for its widespread use. The presence of two nitrogen atoms imparts a large polar surface area and offers sites for hydrogen bond donors and acceptors, which can improve interactions with biological targets. nih.govresearchgate.net

This structure often leads to favorable pharmacokinetic properties, such as enhanced water solubility, oral bioavailability, and improved ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.govresearchgate.net Furthermore, the piperazine ring provides a degree of structural rigidity, which can be beneficial for target affinity and specificity. nih.govresearchgate.net The two nitrogen atoms also offer multiple points for chemical modification, allowing medicinal chemists to fine-tune a molecule's physicochemical and pharmacological properties, such as binding affinity and metabolic stability. nbinno.com

The adaptability of the piperazine moiety has enabled its incorporation into a vast array of therapeutic agents across numerous categories. These include drugs with applications as antipsychotics, antidepressants, anxiolytics, antihistamines, anti-inflammatory agents, and anticancer agents. nbinno.comwisdomlib.orgnih.govmdpi.com The ability of the piperazine scaffold to interact effectively with a wide range of biological targets makes it an indispensable building block in modern drug discovery. nbinno.com

Classification and Academic Relevance of N-Acylpiperazines

Piperazine-containing compounds can be broadly classified based on the substituents attached to one or both of the nitrogen atoms. wikipedia.org Common classes include N-arylpiperazines, N-benzylpiperazines, and N-acylpiperazines. wikipedia.orgontosight.ai N-acylpiperazines are characterized by the presence of an acyl group (R-C=O) attached to a piperazine nitrogen atom, forming an amide linkage. This structural motif is of significant academic and industrial interest due to its prevalence in biologically active molecules.

The academic relevance of N-acylpiperazines stems from their diverse and potent biological activities. Researchers have extensively explored this class of compounds for various therapeutic applications. For instance, studies on (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates have demonstrated their potential as cytotoxic agents against cancer cells. rsc.org Similarly, research into piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives has revealed their potential as antimicrobial agents, with specific analogues showing notable antifungal and antibacterial activity. researchgate.net

N-arylpiperazines, a closely related class, were initially investigated for their activity as serotonergic ligands for applications in central nervous system (CNS) disorders and have since been explored for their potential in oncology. mdpi.com The versatility of the N-acylpiperazine scaffold allows for the systematic modification of both the acyl portion and any substituents on the piperazine ring, providing a rich platform for structure-activity relationship (SAR) studies aimed at discovering novel and more effective therapeutic agents.

Structural Characteristics of (3-Methyl-piperazin-1-YL)-phenyl-methanone

The chemical compound this compound is an N-acylpiperazine derivative. Its structure is defined by three key components: a piperazine ring, a methyl group, and a benzoyl group (phenyl-methanone).

Piperazine Ring: The core of the molecule is the six-membered piperazine heterocycle.

Benzoyl Group: A phenyl-methanone group is attached to the nitrogen atom at position 1 of the piperazine ring. This forms the characteristic N-acyl (specifically, N-benzoyl) linkage.

Methyl Group: A methyl substituent is located at position 3 of the piperazine ring. The presence of this methyl group introduces a chiral center into the molecule, meaning it can exist as different stereoisomers (enantiomers).

The combination of the rigid, polar piperazine core, the aromatic benzoyl group, and the chiral methyl substituent results in a distinct three-dimensional structure that dictates its chemical properties and potential biological interactions.

Table 1: Chemical Properties of this compound

Property Value
CAS Number 75349-23-4
Molecular Formula C₁₂H₁₆N₂O
Molecular Weight 204.27 g/mol

| Structure | A phenyl-methanone group attached to the nitrogen at position 1 of a 3-methyl-substituted piperazine ring. |

Note: The properties listed are calculated or based on the chemical structure.

Overview of Research Domains Pertaining to this compound and Related Analogues

While specific research on this compound is not extensively documented in publicly available literature, the broader class of N-acylpiperazines and related analogues has been the subject of significant investigation across several research domains. The findings from these studies provide insight into the potential applications of this chemical scaffold.

Anticancer Research: N-arylpiperazines and related N-acyl derivatives have emerged as promising scaffolds for the development of anticancer agents. mdpi.com For example, a study focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates found that certain analogues exhibited high cytotoxicity against breast cancer cell lines and could induce apoptosis by arresting the cell cycle. rsc.org These compounds were also found to inhibit tubulin polymerization, a key target in cancer chemotherapy. rsc.org This indicates that the piperazine-methanone core can be a valuable component in the design of new antineoplastic drugs.

Antimicrobial Activity: The N-acylpiperazine structure is also explored for its potential in combating infectious diseases. A series of synthesized N-alkyl and N-aryl piperazine derivatives showed significant activity against various bacterial strains. nih.gov Another study involving piperazin-1-yl(3,4,5-trimethoxyphenyl)methanone derivatives identified compounds with good antifungal activity and moderate antibacterial activity. researchgate.net These findings highlight the potential of the scaffold in the development of new anti-infective agents.

Central Nervous System (CNS) Applications: Piperazine derivatives have a long history in the development of drugs targeting the CNS. nih.gov Many compounds are investigated for antipsychotic, antidepressant, and anxiolytic properties. nih.govmdpi.com The structural features of piperazine derivatives allow them to interact with various neurotransmitter receptors. While direct research on the CNS effects of this compound is limited, related structures like 1-Methyl-3-phenylpiperazine are known to affect the central and autonomic nervous systems, underscoring the potential of this chemical family in neuropharmacology. chemicalbook.com

The research into analogues demonstrates that the N-acylpiperazine scaffold, including structures like this compound, serves as a versatile template for medicinal chemists to explore a wide range of therapeutic areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O B1278107 (3-Methyl-piperazin-1-YL)-phenyl-methanone CAS No. 75349-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylpiperazin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBBYDLRSJZTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444007
Record name 1-BENZOYL-3-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75349-23-4
Record name 1-BENZOYL-3-METHYLPIPERAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Preparative Strategies for 3 Methyl Piperazin 1 Yl Phenyl Methanone

General Approaches to Piperazine (B1678402) Functionalization: Acylation and Alkylation

The piperazine ring is a symmetrical diamine, but in the case of 3-methylpiperazine, the two nitrogen atoms are electronically and sterically distinct. This inherent asymmetry guides the strategy for functionalization. The synthesis of the target compound is most logically achieved by first securing the chiral 3-methylpiperazine scaffold and then performing a selective N-acylation.

N-Acylation Reactions for Benzoyl Moiety Introduction

N-acylation is a fundamental and widely employed transformation for the functionalization of amines, including the piperazine nucleus. mdpi.comresearchgate.net The introduction of the benzoyl moiety onto the 3-methylpiperazine ring is typically accomplished through reaction with an activated benzoic acid derivative, most commonly benzoyl chloride. orientjchem.org This reaction, a nucleophilic acyl substitution, proceeds readily due to the high nucleophilicity of the piperazine nitrogens.

In a typical procedure, 2-methylpiperazine (B152721) is treated with benzoyl chloride in the presence of a base. rsc.org The base, often a tertiary amine like triethylamine (B128534) or an inorganic base like sodium carbonate, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The choice of solvent is typically an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). orientjchem.orgrsc.org

Due to the two nitrogen atoms in the piperazine core, regioselectivity can be a concern. However, in 2-methylpiperazine, the N-4 nitrogen is generally more sterically accessible and more nucleophilic than the N-1 nitrogen, which is adjacent to the methyl-substituted carbon. Consequently, acylation often favors the N-4 position. For the synthesis of (3-Methyl-piperazin-1-YL)-phenyl-methanone, the less hindered nitrogen (N-4 in 2-methylpiperazine, which becomes N-1 after IUPAC renumbering post-acylation) is the preferred site of acylation. If the other isomer is desired, a protecting group strategy may be necessary.

Table 1: Representative Conditions for N-Acylation of Piperazines

Acylating Agent Base Solvent Temperature Typical Yield
Benzoyl Chloride Triethylamine Dichloromethane 0 °C to RT High
Benzoic Anhydride Pyridine Dichloromethane RT Good to High
Benzoic Acid / EDC, HOBt DIPEA DMF RT Good

This table presents generalized conditions for N-acylation reactions.

Alkylation Strategies for Methyl Group Introduction

The introduction of the methyl group is central to establishing the core scaffold of the target molecule. While direct alkylation of a pre-formed piperazine ring is possible, achieving mono-alkylation and controlling the position (C-alkylation vs. N-alkylation) can be challenging. researchgate.net Therefore, synthetic strategies typically build the piperazine ring with the methyl group already incorporated. The key precursor for the final acylation step is 2-methylpiperazine. Synthetic routes to this intermediate are diverse and form the basis for both racemic and asymmetric approaches.

Asymmetric Synthesis of Chiral Piperazine Scaffolds

The carbon atom at the 3-position of this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure forms of this compound requires asymmetric strategies. rsc.org The development of methods for the asymmetric synthesis of C-substituted piperazines is an area of significant research interest, driven by the prevalence of this motif in pharmaceuticals. rsc.orgrsc.org

Enantioselective Routes to 3-Substituted Piperazines

Modern catalytic asymmetric methods provide powerful tools for establishing chirality in piperazine rings. One notable strategy involves the palladium-catalyzed decarboxylative allylic alkylation of piperazin-2-ones. nih.govcaltech.edu In this approach, a differentially N-protected piperazin-2-one (B30754) is alkylated to create a chiral quaternary center, which can then be reduced to afford the corresponding tertiary piperazine. caltech.edu While this method creates α-tertiary piperazines, the underlying principles of using chiral ligands to control enantioselectivity are broadly applicable.

Other enantioselective methods include the direct asymmetric lithiation of N-Boc protected piperazines using a chiral ligand like (−)-sparteine, followed by quenching with an electrophile. mdpi.com Furthermore, photoredox catalysis has emerged as a powerful technique for C-H functionalization, enabling the synthesis of C2-substituted piperazines from amino acid-derived diamines and various aldehydes. mdpi.com These methods offer direct access to chiral carbon-substituted piperazines, which are valuable precursors. rsc.org

Table 2: Overview of Enantioselective Methods for Piperazine Synthesis

Method Catalyst / Reagent Key Intermediate Outcome Reference
Asymmetric Allylic Alkylation Palladium / Chiral Ligand (PHOX) Piperazin-2-one Enantioenriched Tertiary Piperazines caltech.edu
Asymmetric Lithiation s-BuLi / (−)-sparteine N-Boc-piperazine Enantioenriched α-functionalized piperazines mdpi.com

Diastereoselective Control in Multi-substituted Piperazines

While the target compound is mono-substituted on the carbon framework, advanced preparative strategies often involve the synthesis of more complex, multi-substituted piperazines where diastereoselectivity is paramount. Understanding these methods provides insight into the sophisticated control achievable in modern synthesis. For example, iridium-catalyzed [3+3] cycloadditions of imines have been developed for the highly regio- and diastereoselective synthesis of C-substituted piperazines. nih.govacs.org This atom-economical process allows for the selective formation of a single diastereoisomer under mild conditions. nih.gov Similarly, manganese-mediated reductive cyclization of imines has been shown to be an effective method for the diastereoselective synthesis of trans-aryl-substituted piperazines. nih.gov These strategies highlight the capacity to control multiple stereocenters during the formation of the piperazine ring.

Chiral Pool Approaches and Derivatization from Amino Acids

One of the most powerful and direct strategies for obtaining enantiomerically pure 3-methylpiperazine is the use of the chiral pool. mdpi.comuh.edubaranlab.org Readily available and inexpensive α-amino acids serve as excellent starting materials. researchgate.net L-Alanine, possessing the required (S)-stereochemistry and methyl side chain, is an ideal precursor for (S)-3-methylpiperazine.

A general synthetic sequence starting from L-alanine involves several key transformations: nih.govrsc.org

Protection and Reduction: The N-terminus of L-alanine is first protected (e.g., as a carbamate), and the carboxylic acid is reduced to a primary alcohol, yielding a chiral amino alcohol.

Conversion to a Diamine: The resulting alcohol is converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an amine functionality, often through a protected amine equivalent like an azide (B81097) followed by reduction, or by reaction with a protected aminoethane derivative. This creates the 1,2-diamine backbone.

Cyclization: The N-protected 1,2-diamine is then cyclized to form the piperazine ring. This is often achieved by reacting with a two-carbon electrophile that forms the remaining C-C-N portion of the ring, followed by deprotection and cyclization. An alternative is the intramolecular cyclization of a suitably functionalized diamine precursor. nih.gov

This chiral pool approach ensures that the stereochemistry of the starting amino acid is directly transferred to the final piperazine product, providing a reliable and efficient route to enantiopure (S)- or (R)-2-methylpiperazine, which can then be acylated to yield the final target compound. rsc.org

Novel Synthetic Routes for N-Benzoyl-3-methylpiperazine Derivatives

The synthesis of N-benzoyl-3-methylpiperazine derivatives can be approached through several innovative strategies that build upon classical methods. The primary challenge lies in the selective formation of the monosubstituted and acylated product. A common foundational method involves the acylation of the 3-methylpiperazine ring.

A direct approach is the reaction of 2-methylpiperazine with benzoyl chloride. However, this often leads to a mixture of mono- and di-acylated products. Novel strategies focus on improving selectivity and yield. One such method involves the condensation of an aromatic aldehyde, like benzaldehyde (B42025), with a substituted haloamine (e.g., a derivative of 2-chloroethylamine) to form an imine tautomer, which can then be cyclized and further modified. researchgate.net

Another advanced route involves building the piperazine ring from acyclic precursors. For instance, the condensation of ethyl α-bromophenylacetate with ethylenediamine (B42938) can form 3-oxo-2-phenylpiperazine. researchgate.net This intermediate can then be reduced, methylated, and subsequently benzoylated to yield the desired structure. However, non-selective methylation can be a significant drawback, leading to a mixture of products. google.com

More recent innovations in organic synthesis offer pathways that could be adapted for N-benzoyl-3-methylpiperazine derivatives. These include palladium-catalyzed coupling reactions, which allow for the precise formation of C-N bonds, potentially coupling a benzoyl moiety to a pre-formed 3-methylpiperazine ring with high selectivity. orientjchem.org

The table below summarizes key aspects of different synthetic approaches for related phenylpiperazine structures.

MethodKey ReagentsIntermediate(s)AdvantagesDisadvantages
Condensation & Cyclization Benzaldehyde, 2-chloroethylamine (B1212225) derivativeImine tautomerNovel approachRequires multi-step synthesis
Ring formation from acyclic precursors Ethyl α-bromophenylacetate, ethylenediamine3-oxo-2-phenylpiperazineBuilds the core structurePotential for non-selective side reactions (e.g., methylation) google.com
Palladium-catalyzed Coupling Diphenylmethanone triflate, 2-ethynyl aniline2-substituted indoleHigh selectivityUse of expensive and toxic starting materials orientjchem.org

Optimization and Scalability of Synthetic Protocols

Transitioning a synthetic protocol from a laboratory setting to an industrial scale requires rigorous optimization to ensure efficiency, cost-effectiveness, and safety. For the production of this compound and its derivatives, optimization efforts focus on reaction conditions, catalyst selection, and process design.

A key aspect of optimization is the choice of catalyst and solvent. For instance, the synthesis of N-methylpiperazine, a related compound, can be achieved by reacting diethanolamine (B148213) and methylamine (B109427) over a metal-containing catalyst at elevated temperature and pressure. google.com This process can be run continuously, and purification via distillation can yield a product with over 99.5% purity. google.com Such catalytic hydrogenation methods are highly scalable and can be adapted for derivatives.

Another strategy for scalability is the move from traditional batch reaction vessels to continuous flow reactors, which can be enhanced with microwave acceleration. mdpi.com This approach offers better control over reaction parameters, reduces reaction times, and can improve yields and purity.

The table below outlines parameters often targeted for optimization in the synthesis of piperazine derivatives.

ParameterObjectiveExample StrategyOutcome
Catalyst Increase yield and selectivityUsing a copper-containing catalyst for amination reactions. google.comHigher conversion rates, reduced byproducts.
Reaction Time Improve throughputEmploying microwave-assisted flow chemistry.Significant reduction in synthesis time.
Solvent Cost reduction, environmental impactUsing methanol (B129727) as a solvent in catalytic hydrogenation. google.comLower costs and easier workup.
Purification Achieve high purity for pharmaceutical useTwo-stage batchwise distillation. google.comProduct purity exceeding 99.5%. google.com
Starting Materials Cost-effectivenessUsing inexpensive and universally available materials like diethanolamine. google.comReduced overall production cost.

Cascade Reactions and Multicomponent Synthesis for Piperazine Formation

Modern synthetic chemistry increasingly employs cascade reactions and multicomponent reactions (MCRs) to build complex molecules in a single step, enhancing atom economy and reducing waste. These strategies are particularly valuable for constructing heterocyclic scaffolds like piperazine.

A cascade reaction, also known as a domino or tandem reaction, involves a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. For the synthesis of piperazine-related structures, enzyme cascades have shown significant promise. For example, multi-enzyme cascades using variants of galactose oxidase and imine reductase have been used to convert amino alcohol precursors into protected aminopiperidines in a one-pot process. rsc.org This approach prevents the racemization of sensitive intermediates and yields products with high enantiopurity. rsc.org Similarly, enzyme cascades have been developed for the synthesis of 3-methylpiperidine, a related heterocyclic compound. researchgate.net

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are another powerful tool. While a specific MCR for this compound is not prominently documented, the principles can be applied. For example, the Hantzsch synthesis, a classic MCR, has been adapted to produce N-aryl-dihydropyridines using a piperazine-based catalyst. nih.gov This demonstrates the utility of piperazine scaffolds in facilitating complex transformations. The development of an MCR for the target molecule would likely involve the simultaneous reaction of a benzoyl source, a C2-N synthon, and a C2-N synthon containing a methyl group to assemble the final structure efficiently.

The table below highlights the features of these advanced synthetic strategies.

StrategyDescriptionKey AdvantagesPotential Application for Piperazine Synthesis
Enzyme Cascade Multiple enzymatic transformations in a single pot. rsc.orgHigh selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally friendly.Synthesis of chiral 3-methylpiperazine from acyclic amino alcohol precursors. rsc.orgresearchgate.net
Chemical Cascade A sequence of chemical reactions occurring sequentially without isolating intermediates. frontiersin.orgsocietechimiquedefrance.frIncreased efficiency, reduced purification steps, construction of complex cores.Cyclization of acyclic diamines initiated by a single activation step.
Multicomponent Reaction (MCR) Three or more reactants combine in one pot to form a final product. nih.govHigh atom economy, operational simplicity, rapid generation of molecular diversity.A hypothetical reaction combining a benzaldehyde derivative, a 1,2-diaminopropane (B80664) derivative, and another component to form the N-benzoyl-3-methylpiperazine ring system.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl Piperazin 1 Yl Phenyl Methanone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the local chemical environment of individual atoms. For (3-Methyl-piperazin-1-YL)-phenyl-methanone, both proton (¹H) and carbon (¹³C) NMR, along with specialized techniques, are employed to define its precise connectivity and conformation. Studies on related N-benzoylpiperazine derivatives have shown that the rotation around the amide (C-N) bond can be restricted, leading to the existence of distinct conformers that may result in the broadening or doubling of NMR signals. nih.gov

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton NMR spectroscopy confirms the presence and connectivity of hydrogen atoms within the molecule. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the phenyl, piperazine (B1678402), and methyl protons.

Phenyl Protons: The five protons of the phenyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.3 and 7.5 ppm as a complex multiplet. rsc.org

Piperazine Protons: The seven protons on the piperazine ring would produce a series of complex multiplets in the aliphatic region (approximately δ 2.5-4.5 ppm). The presence of the methyl group at the C3 position introduces asymmetry, making the protons diastereotopic and thus magnetically non-equivalent, which complicates the signal pattern. The protons on the nitrogen atoms attached to the benzoyl group often show broader signals due to the amide bond rotation. nih.gov

Methyl Protons: The methyl group protons at the C3 position would likely appear as a doublet at a higher field (upfield), typically around δ 1.1-1.3 ppm, coupled to the adjacent proton on C3.

The integration of these signals would correspond to the number of protons in each chemical environment, confirming the structural arrangement.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton GroupPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Phenyl-H~ 7.4Multiplet (m)Corresponds to the 5 protons on the aromatic ring.
Piperazine-H (N-CO)~ 3.5 - 4.5Multiplet (m)Protons adjacent to the carbonyl group; may be broad.
Piperazine-H~ 2.5 - 3.5Multiplet (m)Remaining 6 protons on the piperazine ring.
Methyl-H (CH₃)~ 1.2Doublet (d)Coupled to the single proton on the adjacent carbon (C3).

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and appears at the lowest field, typically in the range of δ 168-172 ppm. rsc.org

Phenyl Carbons: The carbons of the phenyl ring produce signals in the aromatic region (δ 125-138 ppm). The carbon attached to the carbonyl group (ipso-carbon) is typically found around δ 135 ppm, while the other aromatic carbons appear between δ 127-131 ppm. rsc.org

Piperazine Carbons: The five carbon atoms of the 3-methyl-piperazine ring would resonate in the aliphatic region, generally between δ 40-55 ppm. The asymmetry introduced by the methyl group results in five distinct signals for these carbons.

Methyl Carbon: The methyl carbon signal would be observed at the highest field (most shielded), typically around δ 15-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon GroupPredicted Chemical Shift (δ, ppm)Notes
Carbonyl (C=O)~ 170Most deshielded carbon in the molecule.
Phenyl (ipso-C)~ 135Aromatic carbon directly bonded to the carbonyl group.
Phenyl (aromatic CH)~ 127-130Signals for the five CH carbons of the phenyl ring.
Piperazine Carbons~ 40-55Five distinct signals due to the asymmetric methyl substitution.
Methyl Carbon (CH₃)~ 18Most shielded carbon in the molecule.

Specialized NMR Techniques (e.g., 2D NMR, ³¹P NMR for phosphorylated derivatives)

To unambiguously assign the complex and often overlapping signals in the ¹H and ¹³C NMR spectra, specialized 2D NMR techniques are utilized.

2D NMR: Techniques such as H,H-COSY (Correlation Spectroscopy) are used to establish proton-proton coupling relationships, helping to trace the connectivity within the piperazine ring. nih.gov HSQC (Heteronuclear Single Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. nih.gov

Dynamic NMR: For N-acyl piperazines, variable temperature (VT) NMR studies can be employed to investigate the conformational dynamics. nih.gov The restricted rotation around the amide bond can lead to the observation of separate signals for different conformers at low temperatures, which coalesce into averaged, often broad, signals at higher temperatures. nih.gov This analysis provides insights into the energy barrier of rotation.

Based on available literature, there is no indication of phosphorylated derivatives of this compound being studied; therefore, ³¹P NMR is not typically relevant for the analysis of this specific compound.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C₁₂H₁₆N₂O), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the theoretical mass with a high degree of precision (typically within 5 ppm), which is crucial for confirming the identity of the compound. mdpi.commdpi.com

Table 3: Molecular Formula and Mass Data

ParameterValue
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
Theoretical Exact Mass [M]204.1263 u
Theoretical m/z [M+H]⁺205.1335 u

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. The protonated molecule ([M+H]⁺, m/z 205.1) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure.

For this compound, the fragmentation is expected to occur at the most labile bonds, primarily the amide bond and within the piperazine ring. Key fragmentation pathways for related phenylpiperazine structures have been identified. nih.gov

Alpha-Cleavage: A primary fragmentation is the cleavage of the C-N amide bond, leading to the formation of the stable benzoyl cation (C₆H₅CO⁺) at m/z 105 . This is often a prominent peak in the spectrum.

Piperazine Ring Fragmentation: The 3-methyl-piperazine portion of the molecule can undergo characteristic ring fragmentation. This can include the loss of a C₂H₄N fragment, a pattern observed in other piperazine derivatives. nih.gov Common fragments from the piperazine ring itself often appear at m/z 56 or 57 . researchgate.net The presence of the methyl group would lead to a characteristic fragment corresponding to the protonated 3-methyl-piperazine ring at m/z 101.1 .

The combination of these fragments provides a unique fingerprint that confirms the presence of both the phenyl-methanone and the 3-methyl-piperazine substructures.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. americanpharmaceuticalreview.com For this compound, the spectra are dictated by the distinct functional groups present: the phenyl ring, the carbonyl group of the methanone (B1245722) bridge, and the 3-methylpiperazine ring. The analysis of these spectra involves identifying characteristic bands corresponding to specific bond stretching and bending vibrations.

The FT-IR and Raman spectra of this compound are expected to display several key features. The carbonyl (C=O) stretching vibration of the ketone is one of the most prominent and diagnostic bands in the IR spectrum, typically appearing in the 1630-1680 cm⁻¹ region. This band is strong and sharp due to the large change in dipole moment during the vibration. In the Raman spectrum, the C=O stretch is also observable, though its intensity can vary.

The aromatic phenyl group contributes multiple characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ range. mdpi.com The C=C stretching vibrations within the aromatic ring give rise to a series of bands in the 1400-1600 cm⁻¹ region.

The aliphatic portions of the molecule, the piperazine ring and the methyl group, also produce distinct signals. The C-H stretching vibrations of the CH₂ and CH₃ groups are expected in the 2800-3000 cm⁻¹ region. mdpi.com For instance, in a related piperazine derivative, aliphatic C-H stretches were observed at 2883 cm⁻¹ and 2831 cm⁻¹. mdpi.com The C-N stretching vibrations of the piperazine ring typically appear in the 1000-1350 cm⁻¹ fingerprint region. These vibrations are crucial for confirming the integrity of the piperazine core.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental spectra, aiding in the precise assignment of vibrational modes. nih.gov By comparing the experimental spectra of this compound with those of its analogues and with theoretical calculations, a comprehensive vibrational assignment can be achieved. nih.govejournal.by

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Phenyl RingC-H Stretch3100 - 3000Medium to WeakStrong
Phenyl RingC=C Stretch1600 - 1450Medium to StrongStrong
KetoneC=O Stretch1680 - 1630StrongMedium
Piperazine/MethylC-H Stretch (aliphatic)3000 - 2800Medium to StrongMedium
Piperazine RingC-N Stretch1350 - 1000MediumWeak
Piperazine RingC-H Bend1470 - 1430MediumMedium
Methyl GroupC-H Bend (asymmetric)~1460MediumMedium
Methyl GroupC-H Bend (symmetric)~1375MediumMedium

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be reliably inferred from the crystallographic data of closely related piperazine derivatives. researchgate.net

The core of the molecule, the piperazine ring, is expected to adopt a stable chair conformation, as this minimizes steric and torsional strain. researchgate.net This conformation is consistently observed in the crystal structures of numerous piperazine-containing compounds. researchgate.netresearchgate.net The substituents on the nitrogen atoms—the benzoyl group at position 1 and the methyl group at position 3—will occupy either axial or equatorial positions on this chair. The bulkier benzoyl group would preferentially occupy an equatorial position to minimize steric hindrance.

The molecular geometry is further defined by the orientation of the phenyl ring relative to the rest of the molecule. The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group is a key conformational parameter. In the crystal structure of a related pyrazole (B372694) derivative containing a phenyl and a methylpiperazine group, the piperazine ring was found in a chair conformation with exocyclic bonds in equatorial orientations. researchgate.net

Table 2: Typical Crystallographic Parameters for Substituted Piperazine Derivatives

ParameterDescriptionRepresentative Value Range
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic, Orthorhombic researchgate.net
Space GroupThe specific symmetry group of the crystal.P2₁/c, Pbca, C2/c researchgate.net
Piperazine Ring ConformationThe 3D shape of the piperazine ring.Chair researchgate.netresearchgate.net
C-N Bond Length (piperazine)The distance between carbon and nitrogen atoms in the ring.1.45 - 1.48 Å
C-C Bond Length (piperazine)The distance between carbon atoms in the ring.1.51 - 1.54 Å
C=O Bond LengthThe distance of the carbonyl double bond.1.21 - 1.24 Å
C(aromatic)-C(aromatic) Bond LengthThe bond distance within the phenyl ring.1.37 - 1.40 Å
N-C(carbonyl) Bond LengthThe bond connecting piperazine nitrogen to the carbonyl carbon.1.35 - 1.38 Å

Computational Chemistry and Theoretical Investigations of 3 Methyl Piperazin 1 Yl Phenyl Methanone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and properties of molecules. jksus.org By approximating the many-electron Schrödinger equation, DFT provides a balance between accuracy and computational cost, making it suitable for studying molecules of this size. ripublication.com Calculations are typically performed using specific functionals, such as B3LYP or WB97XD, combined with a basis set like 6-311++G**, which defines the mathematical functions used to build the molecular orbitals. jksus.org

The first step in most quantum chemical studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule. researchgate.net For (3-Methyl-piperazin-1-YL)-phenyl-methanone, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable equilibrium structure.

The presence of the six-membered piperazine (B1678402) ring, which typically adopts a chair conformation, and the rotatable bonds associated with the phenyl and methyl groups, means the molecule can exist in several different spatial arrangements, or conformations. acs.org Conformational analysis is performed to identify the most stable conformers and the energy barriers between them. researchgate.net For instance, the methyl group on the piperazine ring can exist in either an axial or equatorial position, leading to distinct conformers with different energies. researchgate.net DFT calculations can predict the relative stability of these forms. mdpi.com The analysis reveals that the molecular conformation can be influenced by weak intramolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which stabilize certain geometries. acs.org

Below is a representative table illustrating the kind of data obtained from a DFT geometry optimization for a molecule with similar structural motifs.

ParameterValue (Example)
Bond Lengths (Å)
C=O1.254
C-N (amide)1.355
C-C (phenyl)1.395
**Bond Angles (°) **
O=C-N121.7
C-N-C (piperazine)112.5
C-C-C (phenyl)120.0

This interactive table contains example data typical for similar molecular structures as found in computational chemistry literature. ripublication.com

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals. ijcrt.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. researchgate.net

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.comijcrt.org A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. ijcrt.orgnih.gov For piperazine derivatives, the HOMO is often localized on the electron-rich phenyl and piperazine nitrogen atoms, while the LUMO may be distributed over the benzoyl group's carbonyl and aromatic ring. ijcrt.orgnih.gov This distribution reveals the likely sites for electrophilic and nucleophilic attack. nih.gov

Molecular OrbitalEnergy (eV) - ExampleDescription
HOMO-6.2Highest Occupied Molecular Orbital; region of electron donation
LUMO-1.5Lowest Unoccupied Molecular Orbital; region of electron acceptance
Energy Gap (ΔE)4.7Indicates chemical stability and reactivity

This interactive table presents example HOMO-LUMO energy values for illustrative purposes, based on typical results for similar aromatic piperazine compounds. ijcrt.orgnih.gov

DFT calculations are a valuable tool for predicting and interpreting spectroscopic data. By calculating the response of the molecule to external magnetic and electric fields, it is possible to simulate various types of spectra. researchgate.net

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). researchgate.netresearchgate.net These predicted shifts are often compared with experimental data to confirm the molecular structure and assign specific signals to individual atoms. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in an Infrared (IR) spectrum. ejournal.by These calculations help in assigning specific vibrational modes, such as the characteristic C=O stretch of the methanone (B1245722) group or the N-H and C-H vibrations of the piperazine and phenyl rings. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic transitions, which correspond to the absorption bands in a UV-Visible spectrum. ejournal.bysemanticscholar.org This analysis provides insight into the electronic structure by identifying the specific molecular orbitals involved in the absorption of light, such as π→π* transitions within the phenyl ring. materialsciencejournal.org

Spectroscopic DataPredicted Value (Example)Corresponding Functional Group
**IR Frequency (cm⁻¹) **1642C=O (carbonyl) stretch
¹³C NMR Shift (ppm) 171.5C=O (carbonyl) carbon
UV-Vis λmax (nm) 357π→π* electronic transition

This interactive table shows example spectroscopic data predicted by DFT calculations for molecules containing similar functional groups. researchgate.netmaterialsciencejournal.orgresearchgate.net

Molecular Modeling and Simulation Techniques

Beyond static quantum chemical calculations, molecular modeling techniques are employed to study the dynamic behavior and interactions of this compound.

Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net While widely used in drug design to model protein-ligand interactions, the methodology is also applicable to non-biological systems. For instance, docking could be used to study how this compound interacts with the surface of a material, a nanoparticle, or within a crystal lattice of another compound. The process involves sampling a large number of possible orientations and conformations of the molecule within a defined binding site and then using a scoring function to rank them based on their binding energy. semanticscholar.org This can reveal key non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, that govern the formation of the complex. mdpi.com

Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or physicochemical properties of compounds with their macroscopic properties, such as boiling point, solubility, or, in a pharmaceutical context, their biological activity (then termed Quantitative Structure-Activity Relationship or QSAR). researchgate.net

The foundation of any QSPR/QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound, a wide array of descriptors would be calculated using specialized software. These descriptors fall into several categories:

Constitutional Descriptors (1D): These are the simplest descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.

Topological Descriptors (2D): These descriptors represent the connectivity of atoms in the molecule, essentially describing its two-dimensional structure. Examples include connectivity indices (e.g., Kier & Hall indices) and shape indices. researchgate.net

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms and describe the molecule's size and shape. Examples include molecular volume, surface area, and principal moments of inertia. wu.ac.th

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic partial charges. dergipark.org.tr

In a typical QSAR study on arylpiperazine derivatives, a combination of these descriptors is used to build a predictive model. For instance, a study on the antipsychotic activity of arylpiperazine derivatives used descriptors such as Diameter, RDF35i (Radial Distribution Function), and E1e (a quantum chemical descriptor) to build their model. researchgate.net

Table 1: Examples of Theoretical Descriptors Calculated for QSPR/QSAR Models of Arylpiperazine Derivatives

Descriptor CategoryDescriptor ExampleDescriptionPotential Relevance for this compound
Constitutional Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Influences pharmacokinetic properties like absorption and distribution.
Topological Kier3 (Third-order Kappa shape index)Describes aspects of molecular shape and branching. researchgate.netCan correlate with how the molecule fits into a biological target.
Geometrical Molecular Surface AreaThe total surface area of the molecule.Related to solubility and interactions with other molecules.
Quantum Chemical HOMO EnergyEnergy of the highest occupied molecular orbital; relates to the ability to donate electrons. dergipark.org.trImportant for understanding chemical reactivity and interaction with electron-accepting species.
Quantum Chemical LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. dergipark.org.trImportant for understanding chemical reactivity and interaction with electron-donating species.
Quantum Chemical Dipole MomentA measure of the overall polarity of the molecule. wu.ac.thInfluences solubility and the nature of intermolecular interactions.

Once a set of descriptors is calculated for a series of compounds, statistical methods are employed to build a mathematical model that relates these descriptors to a property of interest. Multiple Linear Regression (MLR) is a common technique used for this purpose. wu.ac.thresearchgate.net

The general form of an MLR model is: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Property is the chemical property being modeled (e.g., reactivity), D₁, D₂, ..., Dₙ are the molecular descriptors, and c₁, c₂, ..., cₙ are the regression coefficients determined by the statistical analysis.

The quality and predictive power of a QSPR/QSAR model are assessed using several statistical parameters:

Coefficient of determination (R²): Indicates how well the model fits the data. A value closer to 1 suggests a better fit. researchgate.net

Cross-validated coefficient of determination (Q²): Measures the predictive ability of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. researchgate.net

External validation (R²_pred): The model's ability to predict the properties of a set of compounds not used in its development. researchgate.net

For example, a QSAR study on piperazine and keto piperazine derivatives as renin inhibitors reported a model with an R² of 0.846, a Q² of 0.818, and an R²_pred of 0.821, indicating a robust and predictive model. researchgate.net Such a model could be used to predict the reactivity or stability of new, unsynthesized derivatives of this compound, guiding further research.

Table 2: Illustrative Statistical Parameters for a Hypothetical QSPR Model of Chemical Reactivity

Statistical ParameterValueInterpretation
R² (Coefficient of Determination) 0.8585% of the variance in chemical reactivity is explained by the model.
Q² (Cross-validated R²) 0.78The model has good internal predictive power.
R²_pred (External Validation) 0.81The model is reliable for predicting the reactivity of new compounds.
RMSE (Root Mean Square Error) 0.12A measure of the average error in the predicted values.

Analysis of Local Chemical Reactivity and Electrophilicity/Nucleophilicity

While QSPR provides a macroscopic view, computational chemistry also allows for the detailed analysis of reactivity at the atomic level. This is achieved through the calculation of local reactivity descriptors, often within the framework of Density Functional Theory (DFT). dergipark.org.tr These descriptors help to identify the most reactive sites within a molecule for electrophilic and nucleophilic attacks.

For this compound, key reactive sites would include the nitrogen atoms of the piperazine ring, the carbonyl oxygen, and various positions on the phenyl ring.

Key concepts and descriptors in this analysis include:

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic (attacked by a nucleophile, related to LUMO) and nucleophilic (attacks an electrophile, related to HOMO) reactions.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. Electron-rich areas are susceptible to electrophilic attack, while electron-poor areas are prone to nucleophilic attack. dergipark.org.tr

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites in a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the identification of the most electrophilic and nucleophilic atoms.

In a study on a synthesized piperazine derivative, DFT calculations were used to determine the HOMO and LUMO energies, global reactivity descriptors, and the MEP surface to identify electrophilic and nucleophilic regions. dergipark.org.tr For this compound, one would expect the carbonyl oxygen and the nitrogen atoms to be nucleophilic centers (electron-rich), while the carbonyl carbon would be an electrophilic center (electron-poor).

Table 3: Global Reactivity Indices (Illustrative Values for a Phenylpiperazine Derivative)

IndexFormulaDescriptionIllustrative Value (eV)
HOMO Energy (E_HOMO) -Energy of the highest occupied molecular orbital.-6.2
LUMO Energy (E_LUMO) -Energy of the lowest unoccupied molecular orbital.-1.5
Energy Gap (ΔE) E_LUMO - E_HOMOA measure of chemical stability.4.7
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.2.35
Electronic Chemical Potential (μ) (E_HOMO + E_LUMO) / 2The "escaping tendency" of electrons.-3.85
Global Electrophilicity Index (ω) μ² / (2η)A measure of the ability to accept electrons.3.15

Note: These values are for illustrative purposes and are based on typical ranges found for organic molecules in computational studies. dergipark.org.trmdpi.com

Chemical Reactivity and Derivatization of 3 Methyl Piperazin 1 Yl Phenyl Methanone Scaffold

Reactions at Piperazine (B1678402) Nitrogen Atoms

The two nitrogen atoms of the piperazine ring exhibit distinct reactivity. The N1 nitrogen is part of an amide group, rendering it significantly less nucleophilic and basic compared to the N4 nitrogen, which is a secondary amine. Consequently, most reactions involving the piperazine nitrogens occur at the N4 position.

Further Acylation and Alkylation Reactions

The secondary amine at the N4 position is nucleophilic and readily undergoes acylation and alkylation reactions, which are common methods for introducing functional diversity to the piperazine ring. mdpi.comambeed.com

Acylation: The N4 nitrogen can be acylated using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids. This reaction forms a diamide (B1670390) derivative. For instance, reaction with acetyl chloride in the presence of a base would yield 1-benzoyl-4-acetyl-3-methylpiperazine. These reactions are typically high-yielding and can be used to introduce a wide range of functional groups. ambeed.com

Alkylation: N-alkylation of the N4 position is another key transformation. mdpi.com This can be achieved using alkyl halides, sulfates, or through reductive amination. mdpi.com For example, reacting the parent scaffold with an alkyl bromide (R-Br) in the presence of a base leads to the corresponding N-alkylated product. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is also a highly effective method for introducing diverse alkyl groups. mdpi.com The choice of reaction conditions can be crucial for achieving selective mono-alkylation and avoiding the formation of quaternary ammonium (B1175870) salts. google.comgoogle.com

Table 1: Examples of N4-Position Derivatization Reactions
Reaction TypeReagentProduct StructureGeneral Yield
AcylationAcetyl Chloride (CH₃COCl)(3-Methyl-4-acetyl-piperazin-1-yl)-phenyl-methanoneHigh
AlkylationMethyl Iodide (CH₃I)(3,4-Dimethyl-piperazin-1-yl)-phenyl-methanoneVariable
Reductive AminationAcetone, NaBH(OAc)₃(4-Isopropyl-3-methyl-piperazin-1-yl)-phenyl-methanoneGood to High

N-Oxidation Processes

The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides. google.comgoogle.com The N4 secondary amine is more susceptible to oxidation than the N1 amide nitrogen. Oxidation is typically carried out using oxidizing agents such as hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), or Oxone. google.comrsc.org The resulting N-oxide introduces a polar functional group which can alter the physicochemical properties of the molecule. Kinetic studies on the oxidation of piperazines have been conducted using reagents like bromamine-T and chloramine-T, indicating that the reaction proceeds to give the corresponding N-oxide. scirp.orgjetir.org The formation of N-oxides can be a significant metabolic pathway for tertiary amine drugs containing a piperazine moiety. google.com Theoretical studies suggest that oxidation initiated by hydroxyl radicals can proceed via hydrogen abstraction from either a C-H or N-H bond, leading to various oxidation products. acs.orgnih.gov

Reactions Involving the Phenyl Methanone (B1245722) Moiety

The phenyl methanone portion of the molecule also presents opportunities for chemical modification, both at the aromatic ring and the carbonyl group.

Modifications of the Phenyl Ring (e.g., halogenation, nitration)

The phenyl ring attached to the carbonyl group is an aromatic system that can undergo electrophilic aromatic substitution reactions. youtube.com The benzoyl group (C₆H₅CO-) is a deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl. youtube.com

Halogenation: Direct halogenation of the phenyl ring can be achieved using elemental halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). khanacademy.org The reaction will predominantly yield the meta-substituted product. For example, bromination would yield (3-Methyl-piperazin-1-yl)-(3-bromo-phenyl)-methanone. Palladium-catalyzed C-H activation has also emerged as a method for the regioselective halogenation of aromatic rings in complex molecules. researchgate.netnih.gov

Nitration: Nitration of the phenyl ring is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com This reaction introduces a nitro group (-NO₂) onto the ring, primarily at the meta position, affording (3-Methyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone. The strongly acidic conditions required for nitration may protonate the basic N4-nitrogen of the piperazine ring, which should be considered during reaction design.

Table 2: Electrophilic Aromatic Substitution on the Phenyl Ring
ReactionReagentsMajor Product
BrominationBr₂, FeBr₃(3-Methyl-piperazin-1-yl)-(3-bromo-phenyl)-methanone
NitrationHNO₃, H₂SO₄(3-Methyl-piperazin-1-yl)-(3-nitro-phenyl)-methanone

Transformations of the Carbonyl Group (e.g., reduction, addition)

The amide carbonyl group is generally less reactive than a ketone or aldehyde carbonyl, but it can still undergo several important transformations. libretexts.orgucsb.edu

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org This transformation converts the (3-Methyl-piperazin-1-YL)-phenyl-methanone into 1-benzyl-3-methylpiperazine. This reaction is a fundamental method for converting amides into amines. libretexts.org

Addition Reactions: While less common for amides compared to ketones, strong nucleophiles such as organolithium or Grignard reagents can add to the carbonyl carbon. chemistrysteps.com However, these reactions can be complex and may lead to cleavage of the C-N bond or other side reactions. The addition of Grignard reagents to related N-acylpyrazinium salts has been shown to proceed with high regioselectivity. nih.gov In some cases, the tetrahedral intermediate formed after nucleophilic addition can be stable, or it may collapse to form a ketone if a suitable leaving group is present, though this is less typical for simple amides. chemistrysteps.comresearchgate.net

Stereoselective Transformations and Chiral Induction

The presence of a stereocenter at the C3 position of the piperazine ring, conferred by the methyl group, introduces chirality into the scaffold. This chiral element can influence the stereochemical outcome of subsequent reactions, a phenomenon known as chiral induction. oup.comrsc.org

The development of asymmetric syntheses for carbon-substituted piperazines is an active area of research, as these chiral scaffolds are prevalent in many biologically active compounds. rsc.orgacs.org The existing chiral center in this compound can direct the approach of reagents in subsequent reactions, leading to diastereoselective outcomes. For example, in alkylation or acylation reactions at the N4 position, the methyl group can sterically hinder one face of the molecule, favoring the formation of one diastereomer over the other. oup.com

Furthermore, chiral piperazine derivatives are utilized as catalysts or chiral auxiliaries in asymmetric synthesis. nih.gov For instance, chiral diamides derived from piperazines have been used to achieve diastereoselective alkylation, affording optically active alcohols and acids. oup.com Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral piperazin-2-ones, which can be converted to chiral piperazines. rsc.org Photocatalytic methods have also been developed for the stereoselective epimerization of substituted piperazines to access more stable isomers. nih.gov The inherent chirality of the this compound scaffold makes it a valuable starting material for the synthesis of enantiomerically enriched compounds.

Heterocyclic Annulation and Formation of Fused Ring Systems

The direct annulation of a new ring system onto the this compound scaffold is a complex synthetic challenge. The structure does not readily lend itself to common intramolecular cyclization reactions that lead to fused systems, such as the Pictet-Spengler or Bischler-Napieralski reactions, which typically require a reactive aromatic ring attached to an ethylamine (B1201723) side chain.

However, the principles of heterocyclic chemistry suggest potential pathways for forming fused ring systems. One theoretical approach could involve an intramolecular Friedel-Crafts-type reaction. This would necessitate the introduction of a suitable electrophilic side chain, for instance, at the ortho-position of the phenyl ring. Subsequent acid-catalyzed cyclization could then potentially lead to the formation of a new fused ring. To date, specific examples of such annulation reactions originating directly from the this compound scaffold are not prominently documented in scientific literature, indicating that its utility is more established in other types of chemical transformations. The synthesis of N-fused heterocycles is a significant area of organic chemistry, often employing strategies like intramolecular acyl-transfer or other annulation reactions to build complex polycyclic structures from simpler precursors.

Complex Molecule Synthesis via this compound as a Building Block

The most significant application of this compound in synthesis is its role as a versatile building block. The secondary amine of the piperazine ring provides a reactive site for introducing a wide variety of substituents, allowing for the construction of large and structurally diverse molecules. This approach has been successfully utilized in the development of new therapeutic agents.

A notable example is its use in the synthesis of novel azaindole piperazine diamide derivatives with potential antiviral activity, particularly against HIV. In a patented synthetic route, this compound is used as a key intermediate. It is coupled with a substituted azaindole oxoacetic acid moiety to form the final complex diamide structure. This demonstrates the compound's utility in linking different heterocyclic systems to create molecules with specific biological targets.

Another area where this scaffold has proven valuable is in the development of nootropic agents, which are substances that may improve cognitive function. Research into the molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones led to the synthesis of various 4-substituted 1-acylpiperazines. In this context, 1-benzoyl-3-methylpiperazine was synthesized from commercially available 2-methylpiperazine (B152721) and subsequently acylated with propionyl chloride to yield a target compound with nootropic activity. This work highlights how the this compound core can be systematically modified to explore structure-activity relationships in drug discovery.

The following table summarizes representative examples of complex molecules synthesized using this compound as a key building block.

Starting MaterialReagent(s)Product ClassTherapeutic Area
This compoundSubstituted Azaindoleoxoacetic acidAzaindole piperazine diamidesAntiviral (HIV)
2-MethylpiperazineBenzoyl chloride, then Propionyl chloride1,4-Disubstituted piperazinesNootropic

These examples underscore the strategic importance of the this compound scaffold. Rather than undergoing direct annulation, its primary role in complex molecule synthesis is to serve as a robust and adaptable platform for derivatization, enabling the assembly of intricate molecular architectures with desired pharmacological properties.

Structure Function/relationship Studies Non Biological Contexts and Advanced Applications

Structure-Reactivity Relationships in Chemical Transformations

The reactivity of (3-Methyl-piperazin-1-YL)-phenyl-methanone is largely dictated by the interplay between the piperazine (B1678402) ring, the N-benzoyl group, and the C-3 methyl substituent. The N-benzoyl group, an acyl substituent, significantly influences the electronic properties of the piperazine nitrogen to which it is attached (N-1). Due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, the N-1 position is rendered largely unreactive as a nucleophile or base.

Consequently, chemical transformations are primarily directed to the second nitrogen atom (N-4), which retains its secondary amine character. This site is readily available for a variety of reactions, including:

N-Alkylation and N-Arylation: The N-4 position can be functionalized through nucleophilic substitution reactions with alkyl or aryl halides. Methods such as Buchwald-Hartwig coupling or aromatic nucleophilic substitution (SNAr) on electron-deficient arenes are common for introducing aryl groups. mdpi.com

Amidation and Sulfonamidation: Reaction with acid halides or sulfonyl halides in the presence of a base allows for the synthesis of a diverse range of N-acyl and N-sulfonyl derivatives. nih.gov

Reductive Amination: The secondary amine at N-4 can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced to yield a tertiary amine.

The methyl group at the C-3 position introduces a chiral center and can exert steric hindrance, potentially influencing the regioselectivity and stereoselectivity of reactions involving the adjacent N-4 atom. The reactivity of the piperazine scaffold makes it a versatile building block in synthetic chemistry. mdpi.com

Influence of Substituents on Conformational Preferences

The conformational behavior of this compound is complex, governed by the piperazine ring's inherent flexibility and the rotational restrictions imposed by its substituents. The six-membered piperazine ring predominantly adopts a chair conformation to minimize torsional and angular strain.

Two key conformational phenomena are observed:

Piperazine Ring Inversion: The chair conformation can undergo inversion, interconverting axial and equatorial substituents. For the 3-methyl group, there is a strong preference for the equatorial position to minimize steric interactions. rsc.org

Amide Bond Rotation: The N-1 benzoyl group introduces a C-N amide bond with significant partial double bond character. This restricts free rotation, leading to the existence of distinct rotamers (conformational isomers). nih.govscispace.com

Temperature-dependent NMR spectroscopy is a key technique for studying these dynamics. For N-benzoylated piperazines, two different coalescence points can often be determined, corresponding to the energy barriers for ring inversion and amide bond rotation. nih.gov In most cases, the activation energy barrier (ΔG‡) for amide rotation is higher than that for ring inversion, indicating that rotation around the C-N amide bond is the slower, more energy-intensive process. nih.govscispace.com An additional aryl substituent on the second nitrogen can lead to reduced rotational and inversion barriers. nih.gov

Table 1: Representative Activation Energy Barriers for Conformational Processes in N-Benzoylated Piperazines. nih.gov
ProcessTypical Activation Energy (ΔG‡)Description
Amide Bond Rotation~60-80 kJ/molEnergy required to overcome the partial double bond character of the N-CO bond, interconverting rotamers.
Piperazine Ring Inversion~56-65 kJ/molEnergy required for the chair-to-chair interconversion of the piperazine ring.

Supramolecular Chemistry and Complex Formation

The structural features of this compound make it a valuable component in supramolecular chemistry and for the formation of coordination complexes. The presence of a hydrogen bond donor (the N-H at the N-4 position) and multiple potential acceptor sites (the N-4 nitrogen and the carbonyl oxygen) allows the molecule to participate in hydrogen-bonded networks. acs.orgrsc.org

In the field of coordination chemistry, piperazine derivatives are widely recognized for their ability to act as ligands, binding to metal ions to form complexes. rsc.orgnih.gov The N-4 atom of this compound, with its available lone pair of electrons, can coordinate to a variety of metal centers. Depending on the metal and reaction conditions, these interactions can lead to the formation of discrete metal complexes or extended coordination polymers where the piperazine unit acts as a bridging ligand, linking multiple metal centers into a larger network. researchgate.netrsc.org For instance, piperazine has been shown to form polymeric compounds with Zinc(II) quinaldinate, acting as a linker in the crystal structure. rsc.org

Application as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

The presence of a methyl group at the C-3 position renders this compound a chiral molecule. This intrinsic chirality is of great interest in the field of asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a chemical reaction. nih.govresearchgate.net Chiral piperazine derivatives have been successfully employed as ligands in various metal-catalyzed reactions. nih.govresearchgate.net

As a chiral ligand, this compound could coordinate to a metal center through its N-4 nitrogen. The stereochemistry of the C-3 methyl group creates a specific chiral environment around the metal, which can influence the binding of substrates and favor the formation of one enantiomer of the product over the other. nih.gov The modular nature of the molecule allows for further modification—for example, by introducing another coordinating group at the N-4 position—to create bidentate or polydentate ligands with tailored steric and electronic properties for specific catalytic applications. rsc.org

Integration into Advanced Materials and Their Resultant Chemical/Optical Properties

Phenylpiperazine derivatives have been successfully incorporated into advanced materials, particularly polymers, to impart specific chemical, electronic, and optical properties.

A notable application is the integration of phenylpiperazine moieties as side chains in methacrylic polymers. nih.govacs.org For example, monomers such as 2-[4-(4-nitrophenyl)piperazin-1-yl]ethyl 2-methylprop-2-enoate can be polymerized or copolymerized with other monomers like methyl methacrylate (B99206) (MMA) to create functional polymers. nih.govacs.org The piperazine unit can be attached directly to the polymerizable group or via a spacer, allowing for precise control over the final material's properties. acs.org

These polymerization reactions, often initiated by radical initiators like 2,2-azobisisobutyronitrile (AIBN), result in polymers with well-defined molecular weights and thermal properties. The incorporation of the bulky, rigid phenylpiperazine group typically increases the glass-transition temperature (Tg) of the polymer compared to a simple backbone like poly(methyl methacrylate). nih.govacs.org

The incorporation of phenylpiperazine units, especially those bearing chromophores like a nitrophenyl group, has a profound effect on the electronic and optical properties of the resulting polymers. These materials exhibit semiconductor behavior with optical energy band gaps typically in the range of 2.73 to 2.81 eV. nih.govacs.orgacs.orgresearchgate.net This property makes them promising candidates for applications in optoelectronic devices such as photovoltaic cells or field-effect transistors. nih.govacs.org

The specific optical properties, such as the refractive index and the position of the absorption spectrum, can be fine-tuned by altering the chemical structure. acs.org For instance, increasing the distance of the piperazine chromophore from the main polymer chain can lead to a hypsochromic (blue) shift in the absorption spectrum. acs.orgresearchgate.net This ability to rationally design and modify the structure to achieve desired optical characteristics is a key advantage for developing new optoelectronic materials. acs.org

Table 2: Properties of Methacrylic Polymers Containing 1-(4-nitrophenyl)piperazine (B103982) Side Chains. nih.govacs.org
Polymer IDDescriptionMolecular Weight (Mw)Glass Transition Temp. (Tg)Optical Band Gap (Eg)
OK1Copolymer of MMA and a piperazine monomer with an ethylene (B1197577) spacer.33 kDa109 °C~2.81 eV
OK2Homopolymer of a monomer with the piperazine directly attached to the methacrylate.32 kDa148 °C~2.73 eV
OK3Copolymer (3:1 ratio) of MMA and a piperazine monomer with an ethylene spacer.35 kDa112 °C~2.79 eV

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The synthesis of piperazine-containing molecules is undergoing a paradigm shift towards environmentally benign methodologies. researchgate.net Green chemistry principles are being integrated to reduce waste, minimize energy consumption, and avoid the use of hazardous materials. researchgate.netmdpi.com Key emerging strategies include microwave-assisted synthesis, the use of green solvents, photoredox catalysis, and the development of multicomponent, single-pot reactions. researchgate.net

Photoredox catalysis, in particular, offers a sustainable pathway for C-H functionalization of piperazines, using light to promote reactions under mild conditions. mdpi.com This approach avoids harsh reagents and can be transitioned from batch to continuous flow processes, enhancing scalability and sustainability. mdpi.com Researchers are increasingly focused on using organic photocatalysts, which can be synthesized from renewable materials, further reducing the environmental impact compared to traditional transition-metal catalysts. mdpi.com

Table 1: Comparison of Green Synthetic Strategies for Piperazine (B1678402) Derivatives
Synthetic StrategyCore PrincipleKey AdvantagesRelevant Research Focus
Microwave-Assisted SynthesisUtilizes microwave irradiation for rapid heating.Reduced reaction times, increased yields, enhanced reaction selectivity.Optimization of solvent-free or green solvent conditions. researchgate.net
Photoredox CatalysisUses light to initiate chemical transformations via single-electron transfer.Mild reaction conditions, high functional group tolerance, avoids toxic reagents. mdpi.comDevelopment of organic photocatalysts from renewable sources. mdpi.com
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to form a product containing parts of all reactants.High atom economy, operational simplicity, reduced waste and purification steps. researchgate.netDiscovery of novel MCRs for creating complex piperazine scaffolds.
Green Solvents/CatalystsEmploys environmentally friendly solvents (e.g., water, ionic liquids) and catalysts.Reduced toxicity and environmental pollution, improved safety profiles. researchgate.netCatalyst-free synthesis and reactions in aqueous media. researchgate.net

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

To optimize reaction conditions and gain deeper mechanistic insights, advanced spectroscopic techniques are being employed for real-time, in situ monitoring. spectroscopyonline.com Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy allow chemists to track the concentrations of reactants, intermediates, and products without altering the reaction environment. spectroscopyonline.com This is particularly valuable for identifying transient or labile intermediate species that would be missed with traditional offline analysis. spectroscopyonline.com

For piperazine-related syntheses, 13C-NMR spectroscopy has proven effective for studying chemical species in solution, such as the formation of carbamates during CO2 absorption processes. researchgate.net The future in this area involves integrating these spectroscopic tools with automated synthesis platforms and leveraging chemometrics and machine learning to analyze the large, complex datasets generated, enabling high-throughput experimentation and rapid optimization. researchgate.net

Table 2: Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
TechniqueInformation ProvidedApplication in Piperazine Synthesis
FTIR/NIR SpectroscopyReal-time concentration of reactants, products, and key functional groups.Monitoring amide bond formation, tracking reaction kinetics. spectroscopyonline.com
Raman SpectroscopyMolecular vibrational information, suitable for aqueous and solid-phase reactions.Analyzing crystalline forms, monitoring reactions with minimal sample preparation. spectroscopyonline.com
NMR SpectroscopyDetailed structural information, quantification of species in solution.Characterizing reaction intermediates and byproducts, studying equilibrium processes. researchgate.net
Mass Spectrometry (MS)Identification of reaction components by mass-to-charge ratio.Detecting trace intermediates and confirming product identity in complex mixtures. mdpi.com

Machine Learning and AI in Predicting Chemical Behavior and Synthesis Pathways

Table 3: Applications of AI and Machine Learning in Chemical Synthesis
AI/ML ApplicationFunctionImpact on Synthesizing Piperazine Derivatives
Retrosynthesis PredictionProposes synthetic routes by deconstructing a target molecule into simpler, available precursors. engineering.org.cnIdentifies novel, more efficient, or greener pathways to the piperazine core and its analogues. chemcopilot.com
Forward Reaction PredictionPredicts the product(s) of a given set of reactants and conditions. nih.govValidates proposed synthetic steps and helps avoid undesirable side reactions.
Reaction Yield PredictionUses supervised learning to forecast the yield of a reaction based on its components and conditions. ucla.eduAccelerates reaction optimization by prioritizing high-yield conditions, reducing experimental cost and time.
Condition RecommendationSuggests optimal solvents, catalysts, temperatures, and other parameters for a desired transformation. nih.govImproves the success rate and efficiency of synthesizing complex or novel piperazine analogues.

Exploration of Novel Chemical Transformations for Diversification

While functionalization at the nitrogen atoms of the piperazine ring is common, future research is heavily focused on novel transformations that modify the carbon backbone of the heterocycle. researchgate.net Direct C-H functionalization is a powerful strategy for installing new substituents onto the piperazine ring, providing access to previously unattainable chemical space. researchgate.netmdpi.com

Methods such as photoredox-mediated C-H arylation, vinylation, and alkylation allow for the late-stage modification of the piperazine core under mild conditions. researchgate.net Another emerging area is direct C-H lithiation, which enables the stereoselective introduction of substituents. mdpi.com These advanced synthetic methods are critical for creating diverse libraries of (3-Methyl-piperazin-1-YL)-phenyl-methanone analogues, which can then be screened for a wide range of chemical and biological functions.

Rational Design of this compound Analogues for Targeted Chemical Functionalities

The future of designing analogues of this compound lies in a rational, structure-based approach. Instead of traditional trial-and-error, researchers are using computational modeling and a deep understanding of structure-activity relationships (SAR) to design molecules with specific, predetermined functionalities. researchgate.netnih.gov

This approach involves identifying a target (such as a protein receptor or an enzyme) and designing piperazine analogues that fit precisely into its active site to elicit a desired response. nih.gov For instance, by tethering different chemical moieties to the piperazine core, scientists can create dual-target agonists or highly selective inhibitors. researchgate.netnih.gov This rational design process, often aided by AI, not only improves the efficiency of discovering functional molecules but also helps in optimizing properties like solubility and bioavailability early in the design phase. mdpi.comresearchgate.net

Q & A

Q. What are the standard synthetic routes for (3-Methyl-piperazin-1-YL)-phenyl-methanone derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Derivatives of this compound are typically synthesized via nucleophilic substitution or coupling reactions. For example, benzoylpiperidine derivatives can be prepared using solvent systems like DCM/MeOH or THF under reflux conditions . Yields vary significantly (e.g., 8% to 78% in ), depending on substituent reactivity and purification methods. To optimize yields:
  • Use high-purity starting materials to minimize side reactions.
  • Employ catalysts like triethylamine (as in ) to enhance reaction efficiency.
  • Optimize solvent polarity and temperature (e.g., reflux in acetonitrile for 4–5 hours, as in ).
    Key Data :
CompoundYieldKey Analytical Methods
Derivative 18%¹H/¹³C-NMR, HPLC (99% purity)
Derivative 378%Elemental analysis (C: 72.95% vs. calc. 72.85%)

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound derivatives?

  • Methodological Answer : A combination of techniques is critical:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-NMR confirm structural integrity by matching proton/carbon environments to expected peaks (e.g., aromatic protons at δ 7.2–8.3 ppm in ) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% peak area at 254 nm, as in ) .
  • Elemental Analysis : Validate empirical formulas (e.g., C: 72.04% observed vs. 71.67% calculated in ) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ in ).

Q. How should researchers handle safety and storage protocols for this compound derivatives?

  • Methodological Answer :
  • Storage : Keep compounds at −20°C in airtight containers to prevent degradation (as in ) .
  • Handling : Use fume hoods and personal protective equipment (PPE). While direct hazard data is limited (), assume potential toxicity based on structural analogs .
  • Emergency Protocols : Contact institutional safety officers and use emergency numbers (e.g., 1-800-633-8253 in ) for spills or exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in analytical data, such as deviations in elemental analysis?

  • Methodological Answer : Discrepancies between calculated and observed values (e.g., C: 72.95% vs. 72.85% in ) may arise from hygroscopicity or incomplete combustion. To resolve:
  • Repeat analyses under controlled humidity.
  • Cross-validate with alternative methods (e.g., X-ray crystallography or combustion analysis) .
  • Check for residual solvents via ¹H-NMR or thermogravimetric analysis (TGA).

Q. What strategies are effective for elucidating the biological mechanisms of this compound derivatives?

  • Methodological Answer :
  • Enzyme/Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity (e.g., as in for heterocyclic analogs) .
  • Cellular Studies : Screen for antimicrobial/anticancer activity (e.g., MIC assays, as in ) .
  • Metabolic Stability Tests : Perform liver microsome assays to evaluate pharmacokinetic properties.

Q. How can reaction conditions be optimized to improve regioselectivity in derivatives with multiple reactive sites?

  • Methodological Answer :
  • Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups in ) to direct substitutions .
  • Catalysts : Use palladium-based catalysts for Suzuki couplings (as in for biphenyl derivatives).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at specific positions .

Q. What computational methods are suitable for predicting the physicochemical properties of novel derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity (e.g., nitro group reduction in ) .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites).
  • QSAR Models : Corrogate structural features (e.g., logP, H-bond donors) with bioactivity data from and .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Document reaction parameters rigorously (temperature, solvent purity, stirring rate).
  • Use statistical tools like Design of Experiments (DoE) to identify critical factors (e.g., catalyst loading in ) .
  • Validate reproducibility across ≥3 independent syntheses.

Ethical and Compliance Considerations

Q. What ethical guidelines apply to biological testing of this compound derivatives?

  • Methodological Answer :
  • Follow institutional animal care protocols (e.g., NIH Guide in ) for in vivo studies .
  • Comply with ICH guidelines for preclinical safety assessments (e.g., genotoxicity in ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.